Esermethole

Vue d'ensemble

Description

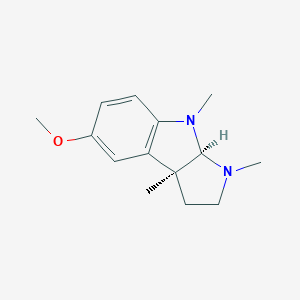

Esermethole is a pyrroloindoline alkaloid, a class of compounds known for their diverse biological activities It is structurally related to physostigmine, an alkaloid isolated from the African calabar bean, Physostigma venenosum

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of esermethole involves a palladium-mediated sequential arylation-allylation of o-bromoanilides, leading to the construction of oxindoles with a full carbon quaternary center . This method utilizes triphenylphosphine as an effective ligand for the one-pot transformation. Another approach involves a copper-catalyzed cascade reaction, which efficiently constructs the C3a all-carbon quaternary stereocenter .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production. The use of palladium and copper catalysts, along with readily available starting materials, makes these methods viable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: Esermethole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxindole derivatives.

Reduction: Reduction of this compound can lead to the formation of reduced pyrroloindoline derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various oxindole and pyrroloindoline derivatives, which retain the core structure of this compound while introducing new functional groups.

Applications De Recherche Scientifique

Chemical Synthesis

Esermethole serves as a valuable intermediate in the synthesis of complex organic molecules. Its structural similarity to other alkaloids, such as physostigmine, makes it a candidate for various synthetic methodologies:

- Synthesis of Alkaloid Derivatives : this compound is utilized in the development of new alkaloid derivatives through palladium-mediated reactions. The sequential arylation-allylation method allows for the construction of oxindoles with a full carbon quaternary center, which are crucial in the synthesis of complex natural products .

Table 1: Key Synthetic Methods Involving this compound

Medicinal Applications

This compound's potential therapeutic applications are primarily focused on neurological disorders, particularly Alzheimer's disease:

- Acetylcholinesterase Inhibition : this compound acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases acetylcholine levels, enhancing cholinergic transmission. This mechanism is similar to that of established treatments for Alzheimer's disease.

Case Study: this compound in Alzheimer's Research

A study explored the effects of this compound on cholinergic deficits associated with Alzheimer's disease models. The findings indicated that this compound significantly improved cognitive functions in animal models by enhancing synaptic transmission through acetylcholine modulation.

Industrial Applications

This compound and its derivatives are also being investigated for their potential use in pharmaceuticals and agrochemicals:

- Pharmaceutical Development : The compound's ability to serve as an intermediate can lead to the development of new drugs targeting various diseases beyond neurological disorders.

- Agrochemical Research : Given its biological activity, this compound may have applications in developing new agrochemicals aimed at pest control or plant growth regulation.

Future Directions and Research Opportunities

Ongoing research is focusing on optimizing synthetic routes to enhance yield and reduce costs associated with this compound production. Additionally, further studies are needed to fully elucidate its pharmacological properties and potential therapeutic uses:

- Exploration of Analogues : Investigating structural analogues of this compound could lead to discovering compounds with improved efficacy or reduced side effects.

- Clinical Trials : Future clinical trials will be essential to assess the safety and effectiveness of this compound-based therapies in humans.

Mécanisme D'action

Esermethole exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of physostigmine, making this compound a potential candidate for treating conditions associated with cholinergic deficits .

Comparaison Avec Des Composés Similaires

Physostigmine: A well-known acetylcholinesterase inhibitor with similar structural features.

Phenserine: A derivative of physostigmine with improved pharmacokinetic properties.

Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Comparison: Esermethole is unique due to its specific structural modifications, which may confer distinct pharmacological properties. Compared to physostigmine, this compound may offer advantages in terms of selectivity and potency. Phenserine and galantamine, while similar in their mechanism of action, differ in their chemical structures and pharmacokinetic profiles, making this compound a valuable addition to the class of acetylcholinesterase inhibitors .

Activité Biologique

Esermethole, a pyrroloindoline alkaloid, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is structurally related to physostigmine, an alkaloid known for its role in treating neurological disorders. Its synthesis often involves palladium-mediated reactions, making it a valuable intermediate in organic chemistry and pharmaceutical development .

This compound primarily functions as an acetylcholinesterase inhibitor , which prevents the breakdown of acetylcholine in the nervous system. This inhibition results in increased acetylcholine levels, enhancing cholinergic transmission. This mechanism is particularly relevant in conditions characterized by cholinergic deficits, such as Alzheimer's disease .

Biological Activities

This compound exhibits a range of biological activities, including:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis and oxidative stress, potentially benefiting neurodegenerative conditions .

- Antitumor Activity : Research indicates that this compound and its derivatives show promise in inhibiting tumor growth in various cancer cell lines .

- Antimicrobial Properties : this compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces apoptosis and oxidative stress | |

| Antitumor | Inhibits growth in HeLa cell lines | |

| Antimicrobial | Active against Gram-positive bacteria |

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls. The study highlighted this compound's potential for developing therapies for neurodegenerative diseases like Alzheimer's .

Case Study 2: Antitumor Activity

In a series of experiments conducted by researchers at the University of Barcelona, this compound was tested against several cancer cell lines, including breast and lung cancer. The findings revealed that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests its potential as a lead compound for new anticancer drugs .

Synthesis and Industrial Applications

The synthesis of this compound typically involves complex organic reactions that allow for the generation of various derivatives with enhanced biological activity. Its scalable production methods make it suitable for industrial applications in pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

(3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJDLYATGMSVOQ-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319130 | |

| Record name | Esermethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65166-97-4 | |

| Record name | Esermethole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esermethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.